N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-8-9-4-1-2-5-10(9)13-12(15)11-6-3-7-16-11/h1-7,14H,8H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVWJYQOIBNCKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-(hydroxymethyl)aniline. The reaction is carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NMM (N-methylmorpholine) under mild conditions . The reaction mixture is usually heated to facilitate the formation of the amide bond, and the product is purified by crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NBS in carbon tetrachloride (CCl4) under reflux conditions.
Major Products Formed
Oxidation: 2-(carboxymethyl)phenyl]furan-2-carboxamide.
Reduction: N-[2-(aminomethyl)phenyl]furan-2-carboxamide.
Substitution: Brominated derivatives of the furan ring.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide serves as a versatile building block in the synthesis of more complex organic molecules. It is particularly useful in the development of new materials and chemical compounds due to its unique structural features, which allow for various functionalization reactions.
Table 1: Synthetic Applications of this compound
| Application Type | Description |
|---|---|
| Organic Synthesis | Used as a precursor in synthesizing pharmaceutical intermediates. |
| Material Science | Utilized in developing organic semiconductors and polymers. |
| Catalysis | Acts as a catalyst or co-catalyst in various organic reactions. |
Biological Activities
Antimicrobial Properties
Research indicates that derivatives of furan compounds, including this compound, exhibit significant antimicrobial activity against various pathogens. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria, making it a potential candidate for antibiotic development.
Case Study: Antimicrobial Efficacy
A study evaluated the antibacterial activity of several furan derivatives, including this compound, against Escherichia coli and Staphylococcus aureus . The results demonstrated that this compound exhibited notable inhibition zones, suggesting its potential as an antimicrobial agent .
Table 2: Biological Activity Profiles
| Activity Type | Observed Effects |
|---|---|
| Antibacterial | Effective against E. coli and S. aureus |
| Anticancer | Potential cytotoxic effects on cancer cell lines |
| Anti-inflammatory | Exhibits properties that may reduce inflammation |
Medicinal Chemistry
Drug Development Potential
this compound is being explored for its potential role in drug development. Its structural attributes allow it to interact with biological targets effectively, making it a promising scaffold for designing new therapeutic agents.
Mechanism of Action
The compound's mechanism may involve interaction with specific enzymes or receptors, modulating their activity through hydrogen bonding facilitated by the hydroxymethyl and carboxamide groups . This interaction enhances binding affinity and specificity, which is crucial for drug efficacy.
Industrial Applications
Use in Organic Semiconductors
In the field of materials science, this compound is utilized in the development of organic semiconductors. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Table 3: Industrial Applications
| Industry | Application |
|---|---|
| Electronics | Used in organic semiconductors for OLEDs |
| Coatings | Incorporated into coatings for enhanced durability and performance |
| Agrochemicals | Potential use in developing environmentally friendly pesticides |
Mechanism of Action
The mechanism of action of N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide in biological systems is not fully understood. it is believed to interact with cellular components through its furan ring and amide group. The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function. Further studies are needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
To contextualize the properties of N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide, we compare it with structurally related furan-carboxamides and their derivatives. Key differences in substituents, biological activities, and mechanisms are highlighted below.
Structural and Functional Group Comparisons
*Calculated based on molecular formula C₁₂H₁₁NO₃.
Key Observations:
Hydroxymethyl vs. stronger hydrogen bonding) .
Polar vs. Nonpolar Substituents: Compared to methoxy or nitrophenyl groups (), the hydroxymethyl group may improve aqueous solubility and pharmacokinetics, critical for drug delivery .
Antimicrobial Activity:
- Furan-carboxamides generally exhibit MIC values <5 μg/mL against bacterial strains, as seen in furan-based derivatives (). The hydroxymethyl group’s polarity may reduce membrane permeability compared to thiophene analogs (MIC <1 μg/mL) but improve activity against Gram-negative strains due to enhanced solubility .
- Carbamoyl-substituted analogs () show stronger anticancer activity, suggesting that the hydroxymethyl group’s moderate polarity might balance cytotoxicity and selectivity .
Enzyme Interactions:
Pharmacological Potential and Challenges
- Advantages : The hydroxymethyl group’s balance of polarity and hydrogen-bonding capacity makes this compound a candidate for oral bioavailability and CNS penetration, addressing limitations of more lipophilic analogs (e.g., methoxy derivatives in ) .
- Challenges : Structural similarity to other furan-carboxamides necessitates detailed toxicity profiling to avoid off-target effects observed in nitrophenyl derivatives () .
Biological Activity
N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound consists of a furan ring substituted with a hydroxymethyl group at the 2-position of the phenyl ring and a carboxamide functional group. This configuration allows for various interactions with biological targets, enhancing its potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains, including:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.
- Fungal strains : Effective against Candida albicans and Fusarium oxysporum.
The Minimum Inhibitory Concentration (MIC) values for these activities typically range from 4.69 µM to 156.47 µM, depending on the specific strain tested .
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes or receptors. The hydroxymethyl and carboxamide groups are crucial for forming hydrogen bonds with target proteins, thereby enhancing binding affinity and specificity. This interaction may inhibit essential enzymatic pathways in pathogens, leading to their growth inhibition or death .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the phenyl ring or furan moiety can significantly impact its efficacy:
| Modification | Effect on Activity |
|---|---|
| Hydroxymethyl group at the 2-position | Enhances antimicrobial activity |
| Substitution on the furan ring | Alters solubility and bioavailability |
| Variations in carboxamide group | Changes binding affinity to target proteins |
Compounds with additional hydroxyl groups or different substituents have been shown to improve activity against various strains, indicating that careful modification can lead to more potent derivatives .
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of this compound found that it exhibited notable activity against both Gram-positive and Gram-negative bacteria. The compound was tested in vitro, demonstrating MIC values comparable to established antibiotics, suggesting potential as a lead compound for antibiotic development .
Case Study 2: Anti-inflammatory Properties
In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. In vivo studies using carrageenan-induced inflammation models showed that this compound reduced swelling and pain significantly compared to control groups, indicating its potential as an anti-inflammatory agent .
Q & A
Q. What are the standard synthetic routes for N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide and its derivatives?
The synthesis of furan-2-carboxamide derivatives typically involves amide coupling reactions . A common method uses furan-2-carboxylic acid (or its chloride) reacted with an amine-substituted phenyl group under mild conditions. For example:
- Coupling reagents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst .
- Key steps : Activation of the carboxylic acid group, followed by nucleophilic attack by the amine group on the hydroxymethylphenyl moiety.
- Purification : Recrystallization (e.g., chloroform/methanol mixtures) or column chromatography to isolate the product .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- NMR spectroscopy : and NMR to verify the furan ring, hydroxymethyl group, and amide bond connectivity. For example, the hydroxymethyl proton (-CHOH) typically appears as a singlet at δ 4.5–5.0 ppm .
- X-ray crystallography : Resolves bond lengths and dihedral angles between the furan and phenyl rings, critical for understanding planarity and intramolecular interactions .
- Mass spectrometry (LC-MS) : Confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, methoxy substitution) influence biological activity?
- Substituent effects :
- Hydroxymethyl (-CHOH) : Enhances solubility and hydrogen-bonding capacity, potentially improving target binding .
- Fluorine or trifluoromethyl groups : Increase metabolic stability and bioavailability by modulating electron density and steric effects. For instance, 5-(2-fluorophenyl) analogs show enhanced anticancer activity due to stronger enzyme inhibition .
- Methodology :
Q. How can conflicting data on biological activity across derivatives be systematically addressed?
- Data contradiction analysis :
- Control experiments : Verify purity of compounds via HPLC and repeat assays under standardized conditions .
- Statistical models : Apply multivariate analysis to decouple substituent effects from experimental variability (e.g., partial least squares regression) .
- Crystallographic studies : Resolve structural ambiguities (e.g., intramolecular hydrogen bonds between the hydroxymethyl group and amide oxygen) that may alter activity .
Q. What strategies optimize the pharmacokinetic profile of this compound for therapeutic applications?
- Approaches :
- LogP optimization : Introduce hydrophilic groups (e.g., -OH, -NH) to balance lipophilicity and improve absorption .
- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., furan ring oxidation) and design derivatives with blocking groups (e.g., methyl substituents) .
- In silico ADMET prediction : Tools like SwissADME predict permeability, cytochrome P450 interactions, and toxicity risks .
Methodological Guidelines
- Synthetic optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (temperature, solvent, catalyst loading) .
- Biological evaluation : Prioritize in vitro assays (e.g., cytotoxicity in cancer cell lines, antimicrobial disk diffusion) before advancing to in vivo models .
- Data validation : Cross-reference experimental results with computational predictions (e.g., DFT calculations for NMR chemical shifts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
